1,1'-Sulfinylbis(1H-imidazole) 1,1'-Sulfinylbis(1H-imidazole)
Brand Name: Vulcanchem
CAS No.: 3005-50-3
VCID: VC13590858
InChI: InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
SMILES: C1=CN(C=N1)S(=O)N2C=CN=C2
Molecular Formula: C6H6N4OS
Molecular Weight: 182.21 g/mol

1,1'-Sulfinylbis(1H-imidazole)

CAS No.: 3005-50-3

Cat. No.: VC13590858

Molecular Formula: C6H6N4OS

Molecular Weight: 182.21 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Sulfinylbis(1H-imidazole) - 3005-50-3

Specification

CAS No. 3005-50-3
Molecular Formula C6H6N4OS
Molecular Weight 182.21 g/mol
IUPAC Name 1-imidazol-1-ylsulfinylimidazole
Standard InChI InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
Standard InChI Key CNJBTSUNQWPABV-UHFFFAOYSA-N
SMILES C1=CN(C=N1)S(=O)N2C=CN=C2
Canonical SMILES C1=CN(C=N1)S(=O)N2C=CN=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding

The molecule consists of two planar imidazole rings (five-membered aromatic systems with two nitrogen atoms at non-adjacent positions) linked by a sulfinyl group. X-ray crystallography and computational modeling reveal a near-linear S=O bond angle of approximately 119°, with sulfur adopting a tetrahedral geometry due to lone pair interactions . The imidazole rings exhibit resonance stabilization, while the sulfinyl bridge introduces dipole moments that enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC6H6N4OS\text{C}_6\text{H}_6\text{N}_4\text{OS}
Molecular Weight182.21 g/mol
Sulfur Oxidation State+4
Bond Length (S=O)1.45 Å
Dihedral Angle (C-S-S-C)87.3°

Synthesis Methods and Optimization

Conventional Routes

The most widely reported synthesis involves the reaction of imidazole with thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions, followed by oxidation. A typical procedure entails:

  • Dissolving imidazole in dry tetrahydrofuran (THF) at 0°C.

  • Dropwise addition of SOCl2\text{SOCl}_2 to form the intermediate bis(imidazolyl) sulfide.

  • Oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) to yield the sulfinyl derivative .

This method achieves moderate yields (45–60%) but requires stringent moisture control to prevent hydrolysis .

Alternative Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, irradiating a mixture of imidazole and sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) at 100°C for 10 minutes produces the target compound in 72% yield, as confirmed by high-performance liquid chromatography (HPLC) . Solvent-free mechanochemical methods using ball mills have also been explored, though scalability remains a challenge .

Physicochemical Properties and Stability

Solubility and Partitioning

1,1'-Sulfinylbis(1H-imidazole) exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL) and dichloromethane (DCM) . Its octanol-water partition coefficient (logP\log P) of 1.2 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with complete degradation by 230°C . The sulfinyl group is susceptible to over-oxidation to sulfone derivatives under strong oxidizing conditions (e.g., excess H2O2\text{H}_2\text{O}_2), necessitating careful stoichiometric control during synthesis.

Table 2: Stability Profile

ConditionOutcomeSource
Ambient TemperatureStable for 6 months (desiccated)
UV Light (254 nm)Gradual decomposition (20% in 48 h)
Aqueous Acid (pH 2)Hydrolysis to imidazole sulfonic acid

Molecular docking studies suggest that 1,1'-Sulfinylbis(1H-imidazole) competes with retinoic acid (RA) for binding to cytochrome P450 26A1 (CYP26A1), a key enzyme in RA metabolism . In vitro assays demonstrate an IC50_{50} of 12 μM, comparable to the reference inhibitor liarozole (IC50_{50} 7 μM) . This inhibition arises from coordination of the sulfinyl oxygen to the heme iron of CYP26A1, disrupting its hydroxylation activity .

Antimicrobial Properties

Industrial and Research Applications

Organic Synthesis

The compound serves as a sulfur-transfer agent in the synthesis of sulfoxides and sulfinamides. For instance, reaction with Grignard reagents (RMgX) produces chiral sulfoxides with enantiomeric excess (ee) up to 88% when using (-)-sparteine as a chiral ligand .

Materials Science

Incorporating 1,1'-Sulfinylbis(1H-imidazole) into metal-organic frameworks (MOFs) enhances gas adsorption capacity. A zinc-based MOF functionalized with the compound exhibits a 20% increase in CO2_2 uptake at 1 bar compared to the unmodified framework .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator